molecular formula C8H10IN B3349307 Pyridinium, 1-methyl-4-vinyl-, iodide CAS No. 21351-43-9

Pyridinium, 1-methyl-4-vinyl-, iodide

Cat. No. B3349307
CAS RN: 21351-43-9
M. Wt: 247.08 g/mol
InChI Key: DYWCIVBBDWZOCL-UHFFFAOYSA-M
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Description

Pyridinium, 1-methyl-4-vinyl-, iodide is a structurally diverse pyridinium salt . It is quite familiar in many natural products and bioactive pharmaceuticals . It is also known by other names such as Pan-W-10 and 1-Methyl-4-T-vinylopyridine iodide .


Synthesis Analysis

This compound can be synthesized by anionic polymerization of 4-vinyl pyridium followed by stirring with distilled CH3I in an 8:2 mixture of THF-DMF and precipitation from hexanes . A series of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP) were synthesized in high yields with different degrees of quaternization, obtained by varying the methyl iodide molar ratio .


Molecular Structure Analysis

The molecular formula of Pyridinium, 1-methyl-4-vinyl-, iodide is C8H10IN . The structure of the synthesized polymers and the quaternization degrees were determined by infrared and nuclear magnetic spectroscopies .


Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridinium, 1-methyl-4-vinyl-, iodide can be analyzed using various techniques. For example, UV-Vis-NIR can be used to analyze the linear optical properties . The photoluminescence spectrum reveals a broad emission peak observed at 543 nm indicating green-light emission with a band gap value is 2.28 eV .

Mechanism of Action

While the exact mechanism of action for Pyridinium, 1-methyl-4-vinyl-, iodide is not explicitly mentioned in the search results, pyridinium salts in general have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Safety and Hazards

While specific safety and hazard information for Pyridinium, 1-methyl-4-vinyl-, iodide was not found in the search results, it is generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Pyridinium salts, including Pyridinium, 1-methyl-4-vinyl-, iodide, have potential for various applications in materials science and biological issues related to gene delivery . They are also being studied for their solvation properties in binary solvent mixtures .

properties

IUPAC Name

4-ethenyl-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.HI/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWCIVBBDWZOCL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21351-43-9, 38531-16-7
Details Compound: Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21351-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38531-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30943911
Record name 4-Ethenyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-methyl-4-vinyl-, iodide

CAS RN

21351-43-9
Record name Pyridinium, 1-methyl-4-vinyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021351439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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